
4-Ethyl-1,3-dithiolane-2-thione
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Overview
Description
4-Ethyl-1,3-dithiolane-2-thione is an organosulfur compound characterized by a five-membered ring containing two sulfur atoms and one thione group. This compound is part of the broader class of 1,3-dithiolanes, which are known for their unique chemical properties and applications in various fields, including organic synthesis and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Ethyl-1,3-dithiolane-2-thione can be synthesized through the reaction of 2,2-dimethylthiirane with carbon disulfide in the presence of triethylamine under high pressure . This method yields the compound nearly quantitatively and is characterized by an activation volume of -41 ml mol^-1 at 40°C .
Industrial Production Methods: Industrial production of 1,3-dithiolane-2-thione derivatives often involves the use of epoxides treated with potassium ethyl xanthogenate (KSC(S)OEt) under mild conditions . This method is advantageous due to its simplicity, safety, and relatively high yield without the need for high pressure or catalysts .
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-1,3-dithiolane-2-thione undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents such as potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Can be reduced using agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Participates in nucleophilic substitution reactions with reagents like alkyl halides and tosylates.
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, and chromium trioxide (CrO3) in pyridine.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: Alkyl halides, tosylates, and epoxides in the presence of bases or catalysts.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and dithiols.
Substitution: Various alkylated and functionalized derivatives.
Scientific Research Applications
4-Ethyl-1,3-dithiolane-2-thione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Ethyl-1,3-dithiolane-2-thione involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
4-Ethyl-1,3-dithiolane-2-thione can be compared with other similar compounds such as:
1,3-Dithiolane-2-thione: Shares a similar structure but lacks the ethyl group, resulting in different reactivity and applications.
1,3-Dithiane: Contains an additional sulfur atom, leading to distinct chemical properties and uses.
Ethylene trithiocarbonate: Another cyclic trithiocarbonate with different industrial applications.
Uniqueness: this compound is unique due to its specific structural features, which confer distinct reactivity and a broad range of applications in various fields .
Biological Activity
4-Ethyl-1,3-dithiolane-2-thione (CAS No. 78186-85-3) is a sulfur-containing heterocyclic compound known for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in various fields.
The molecular formula of this compound is C5H8S3, with a molecular weight of 164.3 g/mol. The compound features a five-membered ring structure with two sulfur atoms and a thione functional group (C=S).
Property | Value |
---|---|
CAS No. | 78186-85-3 |
Molecular Formula | C5H8S3 |
Molecular Weight | 164.3 g/mol |
IUPAC Name | This compound |
InChI Key | NFPWEXAVSWIDJE-UHFFFAOYSA-N |
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
1. Antioxidant Properties
The compound has demonstrated antioxidant activity, which is crucial in preventing oxidative stress-related diseases. It scavenges free radicals and modulates oxidative stress markers in various biological systems.
2. Hepatoprotective Effects
Studies have shown that this compound can protect the liver from damage caused by toxins and drugs. It has been noted to reduce liver enzyme levels in animal models, indicating a protective effect against liver disorders .
3. Hypocholesterolemic Effects
This compound has been investigated for its potential to lower cholesterol levels. Animal studies suggest that it may help reduce serum cholesterol and triglyceride levels, which could be beneficial for cardiovascular health .
4. Antimicrobial Activity
Research has indicated that this compound possesses antimicrobial properties against various pathogens, including bacteria and fungi. Its efficacy against specific strains can be attributed to its ability to disrupt microbial cell membranes .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Free Radical Scavenging: The thione group can interact with free radicals, neutralizing them and preventing cellular damage.
- Enzyme Modulation: It may inhibit enzymes involved in lipid metabolism and oxidative stress pathways, contributing to its hypocholesterolemic and hepatoprotective effects.
- Cell Membrane Disruption: Its lipophilic nature allows it to integrate into microbial membranes, leading to cell lysis and death.
Case Study 1: Hepatoprotective Study
In a controlled study involving rats exposed to carbon tetrachloride (CCl₄), treatment with this compound resulted in a significant decrease in serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels compared to untreated controls. Histopathological examination revealed reduced liver necrosis and inflammation .
Case Study 2: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli using the agar well diffusion method. The compound exhibited notable inhibition zones, indicating significant antimicrobial effects .
Applications
Given its diverse biological activities, this compound has potential applications in:
- Pharmaceuticals: Development of hepatoprotective agents and cholesterol-lowering medications.
- Agriculture: Use as a natural pesticide due to its antimicrobial properties.
- Food Industry: Potential incorporation as an antioxidant additive to enhance food preservation.
Q & A
Basic Questions
Q. What are the reliable synthetic routes for 4-Ethyl-1,3-dithiolane-2-thione, and how can purity be optimized?
Answer: A validated method involves cycloaddition reactions starting from 1,3-dithiole-2,4,5-trithione and ethylene derivatives. For example, reacting 1,3-dithiole-2,4,5-trithione with ethylene gas under controlled pressure and temperature yields the 4-ethyl-substituted derivative. Acid treatment (e.g., p-toluenesulfonic acid) is critical for eliminating ethoxy groups from intermediates like 4-ethoxy-1,3-dithiolane-2-thione . Purity optimization requires chromatographic separation (e.g., silica gel column) and spectroscopic validation (¹H/¹³C NMR, FT-IR) to confirm the absence of byproducts such as unreacted trithione or ethylene residues .
Q. How can spectroscopic techniques distinguish this compound from structurally similar thiones?
Answer: Key spectral markers include:
- FT-IR : A strong C=S stretch near 1050–1100 cm⁻¹.
- ¹H NMR : The ethyl group’s triplet (δ ~1.2 ppm, CH₃) and quartet (δ ~2.5 ppm, CH₂) coupled with dithiolane ring protons (δ ~3.8–4.2 ppm).
- ¹³C NMR : The thiocarbonyl carbon (C=S) resonates at δ ~200–210 ppm, distinct from carbonyl or sulfoxide groups.
Comparisons with authentic samples and computational predictions (DFT-based chemical shifts) enhance identification accuracy .
Advanced Research Questions
Q. How do computational methods (DFT, ab initio) predict the electronic properties of this compound, and how do substitutions alter reactivity?
Answer: Density functional theory (DFT) and ab initio calculations reveal that the ethyl group donates electron density to the dithiolane ring, lowering the HOMO-LUMO gap by ~0.3 eV compared to unsubstituted analogs. This increases electrophilicity at the thiocarbonyl sulfur, favoring nucleophilic additions. Substitutions with electron-withdrawing groups (e.g., Cl, CN) further polarize the C=S bond, enhancing reactivity in cycloadditions or coordination chemistry . Computational validation against experimental UV-Vis and electrochemical data is essential to refine parameters like solvation effects .
Q. What mechanistic insights explain the role of this compound in olefination reactions?
Answer: The compound acts as a thioketone precursor in olefination via [2+2] cycloaddition with diazoalkanes. The ethyl group stabilizes transition states by reducing steric hindrance, as shown in studies with silylated dithiolanes. Mechanistic analysis (e.g., kinetic isotope effects, Hammett plots) indicates a concerted pathway with partial thioketone character. Competing pathways, such as dithiolane ring-opening, are suppressed by using non-polar solvents (e.g., toluene) .
Q. How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?
Answer: Discrepancies often arise from solvent effects or impurities. A systematic approach includes:
- Cross-validation : Compare NMR data across solvents (CDCl₃ vs. DMSO-d₆) to assess hydrogen bonding or aggregation.
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks to rule out adducts.
- Computational alignment : Overlay experimental and DFT-predicted spectra to identify misassignments (e.g., mislabeled ethyl vs. methyl groups) .
Q. Experimental Design & Data Analysis
Q. What experimental controls are critical when evaluating the biological activity of this compound derivatives?
Answer:
- Negative controls : Use unsubstituted dithiolane-2-thione to isolate the ethyl group’s contribution to activity.
- Solvent controls : Account for solvent effects (e.g., DMSO cytotoxicity) in cell-based assays.
- Dose-response profiling : Test concentrations from 1–100 µM to identify therapeutic windows and avoid off-target effects.
Reference compounds (e.g., triazole antifungals) should be included for comparative efficacy, as demonstrated in tuberculosis models .
Q. How can researchers design a study to investigate the environmental stability of this compound?
Answer:
- Hydrolytic stability : Incubate the compound in buffers (pH 3–10) at 25–50°C, monitoring degradation via LC-MS.
- Photolytic stability : Expose to UV light (254 nm) and quantify photoproducts (e.g., sulfoxides) using HPLC-PDA.
- Microbial degradation : Use soil slurry assays with GC-MS to track metabolite formation (e.g., ethyl cleavage products).
Data interpretation should reference analogous dithiolane stability studies and EPA guidelines for agrochemicals .
Q. Methodological Challenges
Q. What are the limitations of current synthetic methods for this compound, and how can they be addressed?
Answer:
- Low yields : Cycloaddition reactions often yield <50% due to competing polymerization. Optimize by using excess ethylene and low temperatures (−20°C) .
- Purification difficulties : Replace silica gel chromatography with recrystallization (hexane/ethyl acetate) for scalable purification .
- Byproduct formation : Introduce scavengers (e.g., molecular sieves) to trap reactive intermediates like trithione .
Q. How can computational models be improved to better predict the reactivity of this compound in complex reactions?
Answer:
- Include explicit solvent models : PCM or COSMO-RS to account for solvent polarity effects.
- Transition state sampling : Use metadynamics or NEB methods to map energy barriers in cycloadditions.
- Machine learning : Train models on experimental kinetic data to predict regioselectivity in multi-step reactions .
Properties
CAS No. |
78186-85-3 |
---|---|
Molecular Formula |
C5H8S3 |
Molecular Weight |
164.3 g/mol |
IUPAC Name |
4-ethyl-1,3-dithiolane-2-thione |
InChI |
InChI=1S/C5H8S3/c1-2-4-3-7-5(6)8-4/h4H,2-3H2,1H3 |
InChI Key |
NFPWEXAVSWIDJE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CSC(=S)S1 |
Origin of Product |
United States |
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